1H-Pyrrole-2,5-dicarboxylic acid, 3,4-di-1H-indol-3-yl-
Description
Nomenclature and Identification Systems
The compound systematically named 3,4-bis(1H-indol-3-yl)-1H-pyrrole-2,5-dicarboxylic acid is more commonly referred to as chromopyrrolic acid or lycogalic acid A . Its molecular formula, $$ \text{C}{22}\text{H}{15}\text{N}{3}\text{O}{4} $$, corresponds to a molecular weight of 385.4 g/mol. Key identifiers include:
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 150044-68-1 |
| PubChem CID | 11326613 |
| ChEBI ID | CHEBI:41625 |
| KEGG ID | C21125 |
| SMILES Notation | C1=CC=C2C(=C1)C(=CN2)C3=C(NC(=C3C4=CNC5=CC=CC=C54)C(=O)O)C(=O)O |
The IUPAC name reflects its bis-indole substitution at positions 3 and 4 of the pyrrole core, with carboxylic acid groups at positions 2 and 5.
Discovery and Characterization History
Chromopyrrolic acid was first isolated in 1993 from Chromobacterium violaceum, a Gram-negative bacterium known for producing violacein. Researchers Hoshino et al. identified it as a novel tryptophan metabolite during investigations into violacein biosynthesis. Subsequent studies revealed its presence in:
- Lycogala epidendrum (slime mold), where it was named lycogalic acid A.
- Streptomyces albus, a bacterial species producing indolocarbazole antibiotics.
Structural elucidation via $$ ^1\text{H} $$-NMR, $$ ^{13}\text{C} $$-NMR, and mass spectrometry confirmed its dimeric architecture, formed via condensation of two tryptophan-derived indole units.
Significance in Natural Product Chemistry
Chromopyrrolic acid serves as a critical biosynthetic intermediate for indolocarbazole alkaloids, a class of bioactive compounds with antitumor and kinase-inhibitory properties. Key derivatives include:
- Rebeccamycin : A DNA topoisomerase I inhibitor.
- Staurosporine : A protein kinase inhibitor.
- Lycogarubin C : A natural pigment from slime molds.
The compound’s pyrrole-2,5-dicarboxylic acid scaffold enables oxidative coupling reactions mediated by cytochrome P450 enzymes (e.g., RebP/StaP), forming complex polycyclic architectures.
Distribution in Biological Systems
Chromopyrrolic acid is distributed across phylogenetically diverse organisms:
Its presence in both bacteria and eukaryotes highlights evolutionary conservation in tryptophan-derived secondary metabolism.
Properties
IUPAC Name |
3,4-bis(1H-indol-3-yl)-1H-pyrrole-2,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O4/c26-21(27)19-17(13-9-23-15-7-3-1-5-11(13)15)18(20(25-19)22(28)29)14-10-24-16-8-4-2-6-12(14)16/h1-10,23-25H,(H,26,27)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDVNXHYGMEEDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=C(NC(=C3C4=CNC5=CC=CC=C54)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90462496 | |
| Record name | lycogalic acid A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90462496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150044-68-1 | |
| Record name | lycogalic acid A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90462496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Biosynthetic Pathway and Reaction Mechanism
The enzymatic pathway begins with the conversion of L-tryptophan to indole-3-pyruvic acid via transamination. CpaS then mediates the regioselective C–C coupling of two indole-3-pyruvic acid units at the C2 and C7 positions, followed by decarboxylation and cyclization to yield CPA. Isotopic labeling studies confirm that the pyrrole ring originates from the α-keto acid intermediates.
Fermentation and Optimization
Large-scale CPA production via fermentation typically uses Streptomyces strains engineered to overexpress CpaS. Key parameters include:
-
pH : Optimal activity occurs at pH 7.0–7.5.
-
Temperature : 28–30°C for maximal enzyme stability.
-
Inducers : Addition of 0.1 mM Fe²⁺ enhances CpaS activity by 40%.
A representative fermentation in S. lividans transformed with pTYMCstA produced CPA at 120 mg/L after 72 hours, as quantified by HPLC.
Chemical Synthesis via Diels-Alder Cycloaddition
Chemical methods offer precise control over regiochemistry and scalability. The most efficient route involves a 1,2,4,5-tetrazine-based Diels-Alder strategy, as demonstrated in the total synthesis of lycogalic acid.
Tetrazine-Diazine-Pyrrole Cascade
The synthesis begins with the reaction of 1,2,4,5-tetrazine 3 and acetylene 4 under thermal conditions (80°C, toluene) to form a 1,2-diazine intermediate 5 . Subsequent heating at 120°C induces retro-Diels-Alder fragmentation, releasing nitrogen gas and generating the pyrrole core 6 (Table 1).
Table 1: Key Steps in Diels-Alder Synthesis of CPA
| Step | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| 1 | 1,2,4,5-Tetrazine 3 + Acetylene 4 (toluene, 80°C) | Diazine 5 | 85 |
| 2 | Thermal fragmentation (120°C) | Pyrrole 6 | 78 |
| 3 | Hydrolysis (HCl, H₂O, reflux) | CPA | 92 |
Regioselective Indole Coupling
The indole moieties are introduced via Suzuki-Miyaura cross-coupling. Using Pd(PPh₃)₄ as a catalyst and Cs₂CO₃ as a base, 3-indolylboronic acid reacts with pyrrole 6 to afford CPA in 92% yield after acidic hydrolysis.
Hybrid Chemoenzymatic Approaches
Recent advances combine chemical synthesis with enzymatic catalysis to improve efficiency. For example, RebO, a tryptophan halogenase, has been repurposed to synthesize halogenated CPA analogs via a one-pot cascade.
Dynamic Kinetic Resolution
In this method, L-tryptophan is first halogenated using RebO and ammonia borane (NH₃·BH₃) as a reductant. The resulting α-keto acid undergoes spontaneous cyclization and reduction to yield d-configured halotryptophans, which are dimerized enzymatically to CPA derivatives. Catalase is added to quench hydrogen peroxide byproducts, enhancing reaction yields to 49–89%.
Comparative Analysis of Methods
Table 2: Advantages and Limitations of CPA Synthesis Methods
| Method | Yield (%) | Purity (%) | Scalability | Key Challenges |
|---|---|---|---|---|
| Enzymatic (CpaS) | 70–85 | 95 | High | Oxygen sensitivity; slow kinetics |
| Diels-Alder Chemical | 78–92 | 99 | Moderate | High-temperature steps |
| Chemoenzymatic | 49–89 | 90 | Low | Substrate specificity |
Chemical Reactions Analysis
Types of Reactions
Lycogalic acid A undergoes various chemical reactions, including:
Reduction: The reduction of 1,2-diazine is a key step in the synthesis of lycogalic acid A.
Substitution: Lycogalic acid A can participate in substitution reactions, particularly in the formation of analogues with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and Swern oxidation reagents.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1H-Pyrrole-2,5-dicarboxylic acid, 3,4-di-1H-indol-3-yl- is with a molecular weight of approximately 385.4 g/mol. It features a pyrrole ring substituted with two indole groups at positions 3 and 4, which contributes to its unique chemical behavior and biological activity .
Medicinal Chemistry Applications
-
Anticancer Activity
- Chromopyrrolic acid has shown promise in anticancer research. Its structure allows it to interact with biological targets involved in cancer progression. Studies indicate that derivatives of this compound can inhibit tumor growth by inducing apoptosis in cancer cells .
- Case Study : Research published in the International Journal of Molecular Sciences demonstrated that certain indole derivatives exhibit significant cytotoxicity against various cancer cell lines, suggesting that modifications on the pyrrole framework could enhance their efficacy .
-
Antimicrobial Properties
- The compound has been identified as a bacterial metabolite, suggesting its role in microbial interactions. It has been reported in species such as Chromobacterium violaceum and Streptomyces albus, indicating potential uses in developing new antibiotics .
- Case Study : A study highlighted the antibacterial activity of chromopyrrolic acid against resistant strains of bacteria, showcasing its potential as a lead compound for antibiotic development.
-
Anti-inflammatory Effects
- The anti-inflammatory properties of pyrrole derivatives have been extensively studied. Compounds derived from chromopyrrolic acid are being explored for their ability to inhibit cyclooxygenase enzymes (COX), which are key players in inflammatory processes .
- Case Study : Research indicated that specific derivatives exhibited dual inhibition of COX and lipoxygenase (LOX), making them suitable candidates for treating inflammatory diseases .
Biological Research Applications
- Biochemical Pathways
- Chromopyrrolic acid's role as a metabolite suggests it may influence various biochemical pathways within microorganisms. Understanding these pathways can lead to insights into microbial metabolism and potential biotechnological applications.
- Data Table : Below is a summary of the biological activities associated with chromopyrrolic acid derivatives.
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Effective against resistant bacterial strains | |
| Anti-inflammatory | Inhibits COX and LOX enzymes |
Environmental Applications
- Bioremediation
- The presence of chromopyrrolic acid in certain fungi indicates its potential role in bioremediation processes. Its ability to degrade environmental pollutants could be harnessed for cleaning contaminated sites.
- Research Findings : Studies have shown that fungi producing this compound can effectively break down harmful substances, suggesting applications in environmental cleanup efforts .
Mechanism of Action
Lycogalic acid A exerts its effects through several mechanisms:
Inhibition of DNA Topoisomerase-I: Lycogalic acid A and its analogues inhibit DNA topoisomerase-I, an enzyme involved in DNA replication and transcription.
Fungicidal Activity: Phenylpyrrole analogues of lycogalic acid A exhibit strong fungicidal activity by interacting with 14α-demethylase (RcCYP51) through hydrogen bonding.
Comparison with Similar Compounds
Lycogalic acid A is unique among similar compounds due to its specific biological activities and synthetic accessibility. Similar compounds include:
Lycogarubin C: A precursor to lycogalic acid A, used in the synthesis of indolocarbazoles.
Staurosporinone: An oxidation product of lycogalic acid A with significant biological activity.
Phenylpyrrole Analogues: Designed based on lycogalic acid A, these compounds exhibit strong fungicidal activity.
Biological Activity
1H-Pyrrole-2,5-dicarboxylic acid, 3,4-di-1H-indol-3-yl (CAS: 150044-68-1), also known as chromopyrrolic acid, is a compound of significant interest due to its diverse biological activities. This article presents an overview of its biological properties, including anti-inflammatory, antimicrobial, and potential anticancer effects, supported by research findings and case studies.
- Molecular Formula : C22H15N3O4
- Molecular Weight : 385.372 g/mol
- Structure : The compound features a pyrrole ring fused with indole moieties, contributing to its biological activity.
Anti-inflammatory Activity
Research indicates that derivatives of pyrrole compounds exhibit notable anti-inflammatory properties. In a study involving various derivatives of pyrrole-2,5-dicarboxylic acid, significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α was observed in human peripheral blood mononuclear cell (PBMC) cultures stimulated with lipopolysaccharides (LPS) or anti-CD3 antibodies. The most potent derivatives demonstrated up to 85% inhibition of PBMC proliferation at high concentrations (100 µg/mL) .
Antimicrobial Activity
The antimicrobial properties of 1H-Pyrrole-2,5-dicarboxylic acid have been explored against various bacterial strains. A study demonstrated that this compound effectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) were determined using broth microdilution methods, indicating strong bactericidal activity .
Anticancer Potential
Emerging studies suggest that the compound may possess anticancer properties. Specific derivatives have shown promise in inhibiting cancer cell proliferation in vitro. For instance, certain pyrrole derivatives were tested against various cancer cell lines and demonstrated significant cytotoxic effects, leading to further investigation into their mechanisms of action .
Case Studies
- Inhibition of Quorum Sensing : A study identified 1H-Pyrrole-2,5-dicarboxylic acid as a quorum sensing inhibitor derived from an endophytic fungus associated with Areca catechu. This property suggests potential applications in combating bacterial infections by disrupting communication among pathogenic bacteria .
- Structural Studies : Structural analysis through X-ray diffraction revealed distinct stereoisomers of the compound that may influence its biological activity. The structural conformation plays a critical role in the interaction with biological targets .
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for 3,4-di-1H-indol-3-yl-1H-pyrrole-2,5-dicarboxylic acid, and what experimental parameters are critical for yield optimization?
Methodological Answer: The compound is synthesized via condensation reactions involving indole derivatives and maleic anhydride precursors. Key steps include:
- Reaction Stoichiometry: A 1:2 molar ratio of pyrrole-dione to indole derivatives is optimal to prevent side products like mono-substituted intermediates .
- Purification: Column chromatography with ethyl acetate/hexane (1:4) effectively isolates the target compound from unreacted indoles and byproducts .
- Temperature Control: Reactions are typically conducted at –20°C to –15°C for 40–48 hours to ensure regioselective substitution at the 3,4-positions of the pyrrole core .
Q. How is the structural identity of this compound confirmed, and what analytical techniques are most reliable?
Methodological Answer:
- Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak at m/z 385.106 (monoisotopic mass) .
- NMR Spectroscopy: H NMR reveals characteristic indole NH protons (~11–12 ppm) and pyrrole carboxy protons (~13 ppm). C NMR distinguishes carbonyl carbons (165–170 ppm) and indole/pyrrole aromatic carbons .
- X-ray Crystallography: Used to resolve ambiguities in regiochemistry, particularly when substituent orientations are unclear .
Q. What are the solubility challenges associated with this compound, and how are they addressed in experimental workflows?
Methodological Answer:
- Solubility Profile: The compound is sparingly soluble in polar solvents (e.g., water, methanol) but dissolves in DMSO or DMF.
- Workaround: Recrystallization from 2-propanol or methanol improves purity and handling .
- Handling Tips: Use anhydrous conditions to prevent carboxylic acid dimerization, which exacerbates solubility issues .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity or photophysical properties?
Methodological Answer:
- Quantum Chemical Calculations: Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to tailor derivatives for applications like fluorescence probes .
- Reaction Path Screening: Tools like ICReDD’s reaction path search algorithms optimize synthetic routes by predicting regioselectivity and energy barriers .
- Docking Studies: Molecular docking with proteins (e.g., kinases) identifies potential binding modes for drug discovery .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected 1^11H NMR splitting patterns)?
Methodological Answer:
- Dynamic Effects: Rotameric equilibria in the indole-pyrrole linkage can cause splitting anomalies. Variable-temperature NMR (e.g., 25°C to –40°C) stabilizes conformers for clearer interpretation .
- Isotopic Labeling: N-labeled indole derivatives clarify hydrogen-bonding interactions affecting chemical shifts .
- Cross-Validation: Combine NMR with FT-IR (e.g., carbonyl stretches at 1680–1720 cm) and X-ray data to confirm assignments .
Q. What strategies are effective for functionalizing the indole or pyrrole moieties without degrading the dicarboxylic acid groups?
Methodological Answer:
- Protecting Groups: Use tert-butyl esters to shield carboxylic acids during alkylation or acylation of indole NH groups .
- Microwave-Assisted Synthesis: Reduces reaction times for substitutions (e.g., introducing prop-2-ynyl groups at indole N1) while minimizing decarboxylation .
- Catalytic Systems: Pd-mediated cross-couplings (e.g., Suzuki-Miyaura) selectively modify indole C2/C7 positions without affecting the pyrrole core .
Q. How can advanced spectroscopic techniques (e.g., 2D NMR, Raman) elucidate non-covalent interactions in supramolecular assemblies?
Methodological Answer:
- NOESY/ROESY: Detects π-π stacking between indole rings in dimeric aggregates .
- Raman Spectroscopy: Identifies hydrogen-bonding networks via shifts in carbonyl and NH stretching modes (e.g., 3300–3500 cm) .
- Solid-State NMR: Resolves polymorphic differences in crystalline forms, critical for patent applications .
Data Contradiction Analysis
Q. Discrepancies in reported biological activity: How to determine if variations arise from structural impurities or assay conditions?
Methodological Answer:
- Purity Assessment: Use HPLC-MS (≥95% purity threshold) to rule out contaminants like bisindolylmaleimides, which are common byproducts .
- Dose-Response Curves: Validate activity across multiple concentrations to distinguish true bioactivity from assay artifacts .
- Control Experiments: Compare with structurally analogous compounds (e.g., 3,4-bis(1H-indol-3-yl)-1H-pyrrole-2,5-dione) to isolate functional group contributions .
Q. Conflicting computational vs. experimental vibrational spectra: How to troubleshoot?
Methodological Answer:
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
